physicochemical properties of 1-Cyclopropyl-1H-pyrazole-3-carboxylic acid
physicochemical properties of 1-Cyclopropyl-1H-pyrazole-3-carboxylic acid
An In-Depth Technical Guide to the Physicochemical Properties of 1-Cyclopropyl-1H-pyrazole-3-carboxylic Acid
Abstract
1-Cyclopropyl-1H-pyrazole-3-carboxylic acid is a pivotal heterocyclic building block in modern medicinal and agricultural chemistry. Its utility as a precursor for a range of bioactive molecules, including nonsteroidal anti-inflammatory drugs (NSAIDs) and herbicides, is fundamentally governed by its physicochemical characteristics.[1] This guide provides a detailed examination of these properties, offering not only quantitative data but also the underlying scientific principles and validated experimental protocols for their determination. We will explore the compound's chemical identity, ionization behavior (pKa), lipophilicity (logP), aqueous solubility, and stability profile. This document is intended for researchers, chemists, and drug development professionals who require a comprehensive understanding of this molecule to facilitate rational drug design, formulation development, and synthesis optimization.
Chemical Identity and Core Properties
A foundational understanding of any chemical entity begins with its unambiguous identification and basic physical properties. These parameters are the bedrock upon which all further experimental design and interpretation are built.
Chemical Structure
The molecular architecture of 1-Cyclopropyl-1H-pyrazole-3-carboxylic acid features a pyrazole ring substituted with a cyclopropyl group at the N1 position and a carboxylic acid at the C3 position. This specific arrangement is crucial for its biological activity and interaction with molecular targets.
Caption: Chemical structure of 1-Cyclopropyl-1H-pyrazole-3-carboxylic acid.
Summary of Physicochemical Data
The essential identifiers and properties of 1-Cyclopropyl-1H-pyrazole-3-carboxylic acid are summarized below. These values represent the starting point for any in-depth analysis or experimental work.
Table 1: Chemical Identifiers and Properties
| Property | Value | Source(s) |
| CAS Number | 1403333-94-7 | [1][2] |
| Molecular Formula | C₇H₈N₂O₂ | [3] |
| Molecular Weight | 152.15 g/mol | [1] |
| IUPAC Name | 1-cyclopropyl-1H-pyrazole-3-carboxylic acid | [2] |
| Appearance | White crystalline powder | [1] |
| Melting Point | 185 - 188 °C | [1] |
| Purity | Typically ≥90-95% | [1][2] |
Ionization and Lipophilicity: Keys to Biological Action
The interplay between a molecule's acidity (pKa) and its lipophilicity (logP) is a critical axis in drug development, profoundly influencing solubility, absorption, membrane penetration, and plasma protein binding.[4]
Acidity Constant (pKa)
The pKa value quantifies the acidity of a functional group. For 1-Cyclopropyl-1H-pyrazole-3-carboxylic acid, the carboxylic acid moiety is the primary ionizable group. Its pKa dictates the extent of ionization at a given pH, which in turn affects solubility and the ability to cross biological membranes.[5]
-
pKa Value: ~3.6[1]
This pKa value indicates that the compound is a weak acid.[6] At physiological pH (~7.4), which is significantly above the pKa, the carboxylic acid group will be predominantly deprotonated and exist in its anionic carboxylate form.[7] This has major implications for its aqueous solubility, which is expected to increase at pH values greater than its pKa.[5]
Experimental Protocol: pKa Determination by Potentiometric Titration
Potentiometric titration is a robust and widely used method for accurately determining the pKa of ionizable compounds.[7][8] The principle involves monitoring the pH of a solution of the compound as a titrant (a strong base for an acidic compound) is added incrementally. The pKa is determined from the midpoint of the buffer region on the resulting titration curve.[9]
Methodology:
-
Instrument Calibration: Calibrate the potentiometer and pH electrode using standard aqueous buffers at pH 4, 7, and 10 to ensure accurate measurements.[9]
-
Sample Preparation: Prepare a sample solution of 1-Cyclopropyl-1H-pyrazole-3-carboxylic acid at a known concentration (e.g., 1 mM) in a suitable solvent system.[7] To maintain a constant ionic strength throughout the titration, 0.15 M potassium chloride solution can be used.[9]
-
Initial Acidification: Acidify the sample solution with 0.1 M HCl to a pH of approximately 1.8-2.0 to ensure the carboxylic acid group is fully protonated at the start.[7]
-
Titration: Place the solution in a reaction vessel with a magnetic stirrer.[9] Immerse the calibrated pH electrode and begin titrating with a standardized 0.1 M NaOH solution, adding the titrant in small, precise increments.[7][9]
-
Data Acquisition: Continuously monitor and record the pH after each addition of titrant.[7] It is crucial to allow the pH to stabilize before recording a reading; a stable measurement is often defined as a signal drift of less than 0.01 pH units per minute.[9]
-
Data Analysis: Plot the recorded pH values against the volume of NaOH added. Analyze the resulting titration curve to identify the inflection point.[9] The half-equivalence point, where half of the acid has been neutralized, corresponds to the pH at which pH = pKa.[9]
-
Replication: Perform the titration a minimum of three times to ensure the reliability and reproducibility of the result.[7][9] Calculate the average pKa and standard deviation.
Caption: Workflow for pKa determination via potentiometric titration.
Partition Coefficient (logP)
The partition coefficient (P) is the ratio of the concentration of a compound in a mixture of two immiscible phases at equilibrium, typically n-octanol and water. LogP, its logarithmic form, is a key measure of lipophilicity ("fat-liking") or hydrophobicity.[4] It is a critical parameter in drug discovery as it affects a drug's ability to be absorbed, penetrate membranes, and distribute throughout the body.[4]
-
LogP Value: ~1.7[1]
A logP of 1.7 indicates moderate lipophilicity.[1] This value suggests a balance between aqueous solubility and lipid membrane permeability, which is often desirable for oral drug candidates. For instance, drugs targeting the central nervous system (CNS) ideally have a logP value around 2.[10]
Experimental Protocol: LogP Determination by Shake-Flask Method
The shake-flask method is the traditional and most reliable technique for measuring logP.[4][10] It directly measures the partitioning of the solute between water and n-octanol after they have been allowed to reach equilibrium.
Methodology:
-
Phase Preparation: Prepare the two phases. Saturate water (buffered to a specific pH, often 7.4 for physiological relevance) with n-octanol, and separately, saturate n-octanol with the buffered water.[11] This pre-saturation is critical to prevent volume changes during the experiment.
-
Compound Addition: Dissolve a precisely weighed amount of 1-Cyclopropyl-1H-pyrazole-3-carboxylic acid in one of the phases (or a mixture of both).[11]
-
Equilibration: Place the mixture in a flask and shake it for a set period (e.g., 24 hours) at a constant temperature to allow the compound to partition and reach equilibrium between the two phases.[4][11]
-
Phase Separation: After shaking, allow the mixture to stand undisturbed until the two phases have completely separated. Centrifugation can be used to accelerate this process.
-
Concentration Analysis: Carefully withdraw an aliquot from each phase (the aqueous and the n-octanol layer). Determine the concentration of the compound in each aliquot using a suitable analytical method, such as UV-spectroscopy or High-Performance Liquid Chromatography (HPLC).[12] The use of an HPLC system with a wide dynamic range detector is advantageous if the concentrations in the two phases are expected to differ significantly.[11]
-
Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of this value.[10]
Caption: Workflow for logP determination via the shake-flask method.
Aqueous Solubility
Solubility is a critical property that influences a drug's bioavailability and formulation options.[5] Poor aqueous solubility is a major hurdle in drug development.[6] Solubility can be assessed in two primary ways: kinetic and thermodynamic. Kinetic solubility measures the point of precipitation from a stock solution (often in DMSO) added to an aqueous buffer, while thermodynamic solubility represents the true equilibrium between the solid-state and the dissolved state.[5][13]
Experimental Protocol: Thermodynamic Solubility (Shake-Flask Method)
The shake-flask method is considered the gold standard for determining thermodynamic or equilibrium solubility.[13][14]
Methodology:
-
System Preparation: Add an excess amount of solid 1-Cyclopropyl-1H-pyrazole-3-carboxylic acid to a vial containing a specific aqueous medium (e.g., purified water or a buffer of a specific pH).[13] The key is to ensure that undissolved solid remains, creating a saturated solution.[13]
-
Equilibration: Seal the vial and agitate it at a constant temperature for an extended period (typically 24-48 hours) to ensure equilibrium is reached.[6]
-
Phase Separation: After equilibration, separate the solid and liquid phases. This is a critical step and can be achieved by centrifugation followed by filtration of the supernatant through a low-binding filter (e.g., 0.45-micron).[15]
-
Quantification: Analyze the clear filtrate to determine the concentration of the dissolved compound using a validated analytical method like HPLC-UV.[12]
-
pH Measurement: For ionizable compounds, it is essential to measure the pH of the final saturated solution, as solubility is pH-dependent.[5]
Stability, Storage, and Safety
Chemical Stability and Storage
1-Cyclopropyl-1H-pyrazole-3-carboxylic acid demonstrates good chemical stability under standard laboratory conditions.[1] However, it is noted to be sensitive to strongly acidic environments.[1]
-
Recommended Storage: The compound should be kept in a tightly sealed container to protect it from moisture.[1] Recommended storage temperatures vary by supplier, with some suggesting room temperature (15-25 °C) with relative humidity below 60%, while others recommend refrigeration (2-8 °C).[1] For long-term storage, cool and dry conditions are universally advised.[16]
Safety Profile
As with any laboratory chemical, proper handling procedures should be followed. Based on available safety data, the compound presents the following hazards:
-
Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation).[2]
-
Signal Word: Warning.[2]
-
Precautions: Standard laboratory precautions should be taken, including wearing protective gloves, clothing, and eye protection.[16][17][18] Avoid breathing dust and ensure adequate ventilation.[16][17] In case of contact with eyes or skin, rinse thoroughly with water.[17][19]
Applications and Significance
The physicochemical properties detailed in this guide directly inform the compound's wide-ranging applications.
-
Pharmaceuticals: Its moderate lipophilicity and acidic nature make it an excellent scaffold for developing NSAIDs, particularly COX-2 selective inhibitors, with potentially reduced gastrointestinal side effects.[1] The pyrazole core is a versatile building block found in numerous therapeutic agents, from anti-obesity to anti-cancer drugs.[20][21][22]
-
Agrochemicals: The cyclopropyl group can enhance soil binding, making derivatives useful as herbicides with extended residual control.[1]
-
Antimicrobial Agents: The carboxylic acid group provides a reactive site for developing pyrazole-containing antimicrobial agents that can coordinate with bacterial metalloenzymes.[1]
Conclusion
1-Cyclopropyl-1H-pyrazole-3-carboxylic acid is a compound of significant interest, whose value is intrinsically linked to its physicochemical profile. A pKa of ~3.6, a logP of ~1.7, and its status as a white crystalline solid with moderate stability define its behavior in both chemical and biological systems. A thorough understanding and experimental validation of these properties, using robust protocols as outlined herein, are essential for any scientist aiming to leverage this versatile building block for the creation of novel pharmaceuticals and other advanced materials.
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